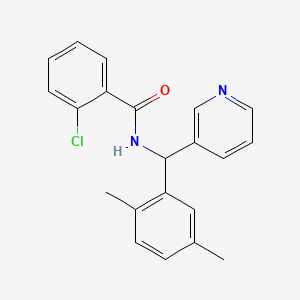
2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in regulating neuronal excitability and neurotransmission. It may also interact with other neurotransmitter systems, such as the glutamatergic and dopaminergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, it has been found to improve cognitive function and memory retention in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its broad range of potential applications in various scientific research fields. It has been shown to exhibit multiple pharmacological properties, making it a versatile compound for investigating different biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, in human clinical trials. Another direction is to explore its potential as a modulator of the GABAergic system, which may have implications for the treatment of anxiety and other neuropsychiatric disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for use in experimental settings.
Synthesemethoden
The synthesis of 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2,5-dimethylphenylmagnesium bromide, followed by the addition of pyridine-3-carbaldehyde and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-9-10-15(2)18(12-14)20(16-6-5-11-23-13-16)24-21(25)17-7-3-4-8-19(17)22/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYCIIWJPKIYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


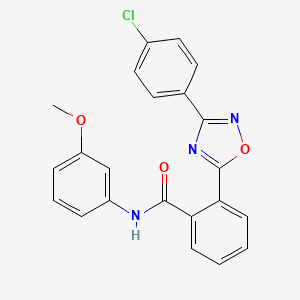
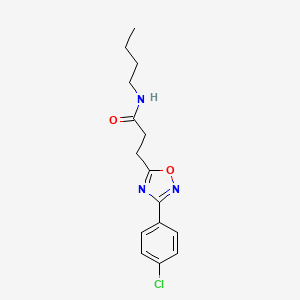
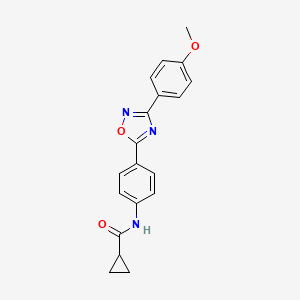
![2-(4-methoxyphenyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697522.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7697528.png)
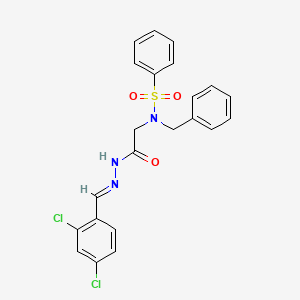

![1-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7697544.png)

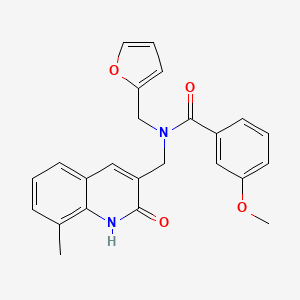
![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)
